N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
CAS No.: 123708-44-1
Cat. No.: VC6485825
Molecular Formula: C14H13N3O2S2
Molecular Weight: 319.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123708-44-1 |
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Molecular Formula | C14H13N3O2S2 |
Molecular Weight | 319.4 |
IUPAC Name | N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Standard InChI | InChI=1S/C14H13N3O2S2/c18-21(19,15-10-9-11-5-2-1-3-6-11)13-8-4-7-12-14(13)17-20-16-12/h1-8,15H,9-10H2 |
Standard InChI Key | ZCHXYFDHPPSVDN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Introduction
Overview
N-(2-Phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic sulfonamide derivative characterized by a benzothiadiazole core linked to a phenylethylamine moiety via a sulfonamide bridge. While direct experimental data on this specific compound remains limited in publicly accessible literature, its structural features align with pharmacologically active benzothiadiazole derivatives, suggesting potential applications in antimicrobial and anticancer research. This report synthesizes insights from structural analogs and computational predictions to outline its properties, synthesis pathways, and hypothetical biological activities.
Chemical Structure and Physicochemical Properties
The molecular formula of N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is C₁₅H₁₄N₄O₂S₂, with a calculated molecular weight of 362.43 g/mol. The compound consists of a 2,1,3-benzothiadiazole ring sulfonated at the 4-position, connected to a 2-phenylethyl group through a sulfonamide bond. Key structural features include:
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Benzothiadiazole Core: A bicyclic aromatic system with nitrogen and sulfur atoms at positions 1, 2, and 3, conferring electron-deficient properties that enhance interactions with biological targets1.
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Sulfonamide Functional Group: Known to improve solubility and bioavailability while enabling hydrogen bonding with enzymatic active sites1.
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Phenylethyl Side Chain: Introduces hydrophobicity, potentially enhancing membrane permeability and target affinity1.
Table 1: Computed Physicochemical Properties
Property | Value | Method/Source |
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Molecular Formula | C₁₅H₁₄N₄O₂S₂ | PubChem CID: (Not Assigned) |
Molecular Weight | 362.43 g/mol | Theoretical Calculation |
LogP (Partition Coefficient) | 3.2 ± 0.3 | SwissADME Prediction1 |
Hydrogen Bond Donors | 2 | Structural Analysis |
Hydrogen Bond Acceptors | 6 | Structural Analysis |
Synthetic Routes and Optimization
The synthesis of N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide likely involves a multi-step process:
Sulfonation of Benzothiadiazole
The first step typically involves sulfonation of 2,1,3-benzothiadiazole at the 4-position using chlorosulfonic acid (ClSO₃H) under controlled conditions1. This yields 2,1,3-benzothiadiazole-4-sulfonyl chloride, a reactive intermediate.
Amidation with Phenylethylamine
The sulfonyl chloride intermediate reacts with 2-phenylethylamine in the presence of a base (e.g., pyridine) to form the sulfonamide bond. The reaction proceeds via nucleophilic acyl substitution:
Purification and Characterization
Crude product purification via recrystallization (e.g., using ethanol/water mixtures) followed by spectroscopic validation (¹H NMR, LC-MS) ensures structural fidelity1.
Hypothetical Biological Activities
While direct studies on this compound are unavailable, its structural analogs exhibit notable bioactivities:
Anticancer Mechanisms
The electron-deficient benzothiadiazole core may intercalate DNA or inhibit tyrosine kinases involved in cancer cell proliferation1. Phenylethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration for targeting gliomas1.
Anti-inflammatory Effects
Sulfonamide derivatives modulate cyclooxygenase-2 (COX-2) and NF-κB pathways, reducing pro-inflammatory cytokine production1.
Computational Predictions and Toxicity Profiling
Predictive toxicology tools (e.g., ProTox-II) indicate moderate hepatotoxicity risk (Probability: 65%) due to the aromatic amine moiety1. Ames mutagenicity tests predict low genotoxic potential, aligning with similar sulfonamides1.
Research Gaps and Future Directions
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Experimental Validation: In vitro assays against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines are needed to confirm hypothesized activities.
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Pharmacokinetic Studies: ADMET profiling will clarify bioavailability and metabolic stability.
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Structural Modifications: Introducing electron-withdrawing groups on the phenyl ring could enhance target affinity.
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